molecular formula C15H19N3O7 B558627 (2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate CAS No. 38605-58-2

(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

Cat. No. B558627
CAS RN: 38605-58-2
M. Wt: 353.33 g/mol
InChI Key: KSOSHRILCLONAA-VIFPVBQESA-N
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Description

(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate is a useful research compound. Its molecular formula is C15H19N3O7 and its molecular weight is 353.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

In environmental toxicology, research focuses on the transformation products of nitro musk fragrances in aquatic environments, underscoring the importance of such compounds in evaluating environmental pollution and the effects of nitroaromatic compounds in water bodies (Rimkus et al., 1999). This research provides insight into the persistence and transformation of nitroaromatic compounds in aquatic systems and their potential impacts on environmental health.

Safety science explores the hazards associated with the inadvertent mixing of nitric acid and isopropanol, highlighting the importance of understanding chemical reactivity and the prevention of industrial accidents. The nitrophenyl group's reactivity plays a role in such contexts, demonstrating the significance of chemical knowledge in ensuring safety in industrial and laboratory settings (Hedlund et al., 2014).

In the pharmaceutical field, the compound is relevant to the study of nitisinone's degradation products, offering insights into the stability and degradation pathways of pharmaceutical compounds. This is crucial for the development of safe and effective medications, as well as understanding the environmental fate of pharmaceuticals (Barchańska et al., 2019).

Lastly, the advanced oxidation processes highlight the compound's relevance in the degradation of pollutants, such as acetaminophen, in water treatment technologies. This underscores the compound's importance in environmental engineering and the development of technologies for pollution control (Qutob et al., 2022).

Mechanism of Action

Target of Action

Boc-Asn-o-nitrophenyl ester, also known as (2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate, is primarily used in peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein chain.

Mode of Action

The compound acts as a protective group for the asparagine amino acid during peptide synthesis . The Boc (tert-butyloxycarbonyl) group protects the amino group of asparagine, while the o-nitrophenyl ester group makes the carboxyl group more reactive. This allows for selective reactions to occur at the desired sites, facilitating the formation of peptide bonds without unwanted side reactions.

Action Environment

The action of Boc-Asn-o-nitrophenyl ester can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other substances in the reaction mixture . These factors need to be carefully controlled to ensure the effective use of the compound in peptide synthesis.

properties

IUPAC Name

(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-9(8-12(16)19)13(20)24-11-7-5-4-6-10(11)18(22)23/h4-7,9H,8H2,1-3H3,(H2,16,19)(H,17,21)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOSHRILCLONAA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427008
Record name CTK8G1605
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

CAS RN

38605-58-2
Record name CTK8G1605
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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